![molecular formula C17H17N3O B7565716 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7565716.png)
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide, also known as Sunitinib, is a small molecule drug that has been approved by the US Food and Drug Administration for the treatment of certain types of cancers. It belongs to the class of tyrosine kinase inhibitors, which target specific enzymes that are involved in the growth and spread of cancer cells.
Aplicaciones Científicas De Investigación
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been extensively studied for its anticancer properties and has shown promising results in the treatment of various types of cancers, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. It works by inhibiting the activity of multiple tyrosine kinases, such as vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT), which are involved in the growth and spread of cancer cells. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and pulmonary hypertension.
Mecanismo De Acción
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide inhibits the activity of tyrosine kinases by binding to their ATP-binding sites, which prevents the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of cell growth, angiogenesis, and metastasis. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been shown to have both biochemical and physiological effects on cancer cells. It inhibits the production of angiogenic factors, such as VEGF, which are necessary for the formation of new blood vessels that supply nutrients to cancer cells. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide also inhibits the activity of PDGFR, which is involved in the recruitment of pericytes to blood vessels. This leads to the destabilization of blood vessels and the inhibition of tumor growth. 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has also been shown to have immunomodulatory effects, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has several advantages for lab experiments, such as its high potency and selectivity for tyrosine kinases. It is also available in a pure form, making it easy to use in experiments. However, 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has some limitations, such as its low solubility in water and its potential for off-target effects. It is important to use appropriate controls and dosages when using 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide in lab experiments.
Direcciones Futuras
For research include the identification of biomarkers, the development of combination therapies, and the investigation of 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide's potential use in the treatment of other diseases.
Métodos De Síntesis
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanoaniline with 3-methylbenzyl chloride to form 2-(4-cyanoanilino)-N-(3-methylbenzyl)acetamide. This intermediate is then treated with acetic anhydride to yield the final product, 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide. The synthesis of 2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide has been optimized to improve its yield and purity, making it a commercially viable drug.
Propiedades
IUPAC Name |
2-(4-cyanoanilino)-N-[(3-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-13-3-2-4-15(9-13)11-20-17(21)12-19-16-7-5-14(10-18)6-8-16/h2-9,19H,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQGBIUFBXRQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CNC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

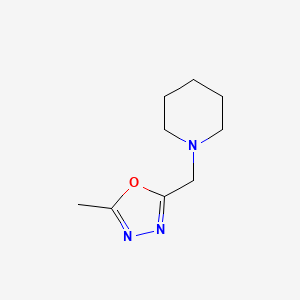
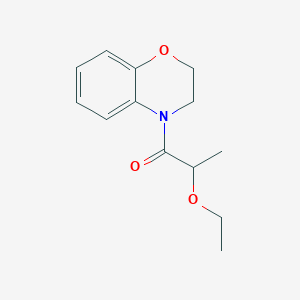
![2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-phenylpropan-1-one](/img/structure/B7565647.png)
![N-[5-chloro-2-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B7565659.png)
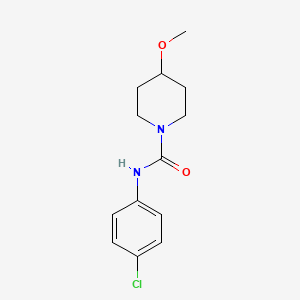
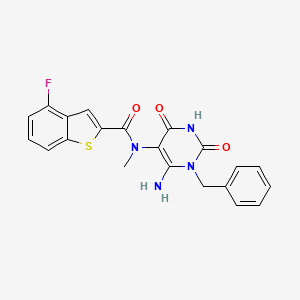
![2,2-Dimethyl-3-[[2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetyl]amino]propanamide](/img/structure/B7565680.png)
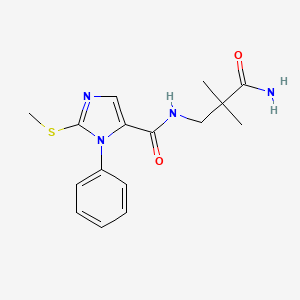
![N,N-dimethyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)acetamide](/img/structure/B7565689.png)
![2-Methyl-5-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7565697.png)
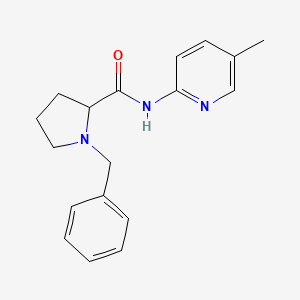
![4-[3-[Bis(4-fluorophenyl)methoxy]-2-hydroxypropyl]-2-methylpyrazolo[1,5-a]quinazolin-5-one](/img/structure/B7565708.png)
![1-(4-chlorophenyl)-N-(1H-pyrazol-4-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazole-3-carboxamide](/img/structure/B7565730.png)
![2-acetamido-N-[2-[[4-fluoro-2-(trifluoromethyl)phenyl]methylamino]-2-oxoethyl]acetamide](/img/structure/B7565737.png)